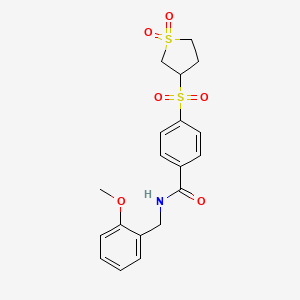
C19H21NO6S2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its complex structure, which includes aromatic rings, methoxy groups, and sulfonate groups. It has a molar mass of 423.50314 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the core aromatic structure, followed by the introduction of methoxy and sulfonate groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the desired reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the required purity standards.
化学反応の分析
Types of Reactions
2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonate groups to thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving enzyme inhibition or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of 2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the target enzyme or pathway involved .
類似化合物との比較
Similar Compounds
- Ethyl 2-{[4-(methoxymethyl)benzene]amido}-6,6-dioxo-4H,5H,7H-1,6$l{6}-thieno[2,3-c][1$l{6}]thiopyran-3-carboxylate
- Other isomers with the molecular formula C19H21NO6S2
Uniqueness
The uniqueness of 2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate lies in its specific structural features, such as the presence of both methoxy and sulfonate groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for specific applications in research and industry.
特性
分子式 |
C19H21NO6S2 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
4-(1,1-dioxothiolan-3-yl)sulfonyl-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H21NO6S2/c1-26-18-5-3-2-4-15(18)12-20-19(21)14-6-8-16(9-7-14)28(24,25)17-10-11-27(22,23)13-17/h2-9,17H,10-13H2,1H3,(H,20,21) |
InChIキー |
RBYRTAJATDSGIM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)


![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)
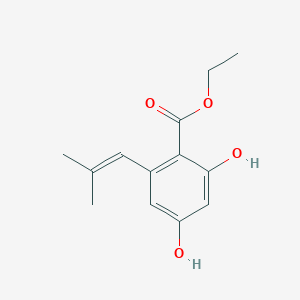
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)

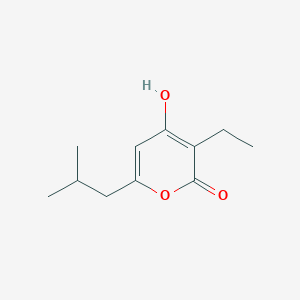
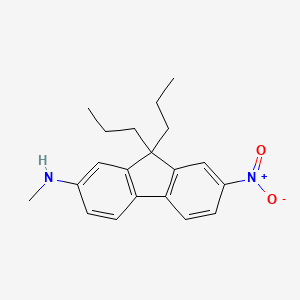
![3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile](/img/structure/B12623866.png)
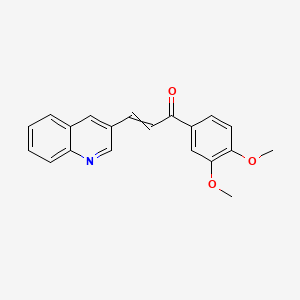
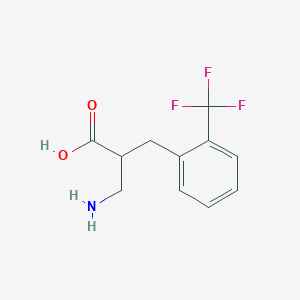
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate](/img/structure/B12623886.png)
